![molecular formula C14H20N2O4 B262769 Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate, also known as MTHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTHC is a hydrazine derivative that has been synthesized by researchers to study its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate exerts its effects through the inhibition of specific enzymes and biochemical pathways. It has been shown to inhibit the activity of chitin synthase, which is an essential enzyme for insect growth and development. This compound has also been shown to inhibit the activity of certain enzymes involved in tumor cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in tumor cells. This compound has also been shown to inhibit the growth and development of insects and plants, making it a potential insecticide and herbicide.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has several advantages for laboratory experiments. It is easy to synthesize and purify, making it readily available for research applications. Additionally, this compound exhibits potent biological activity, making it a useful tool for studying various biological processes. However, this compound has some limitations for laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate. One area of interest is the development of this compound-based insecticides and herbicides for agricultural applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Finally, the development of novel this compound derivatives with improved biological activity and reduced toxicity is an area of ongoing research.
Synthesemethoden
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate can be synthesized through a multi-step process that involves the reaction of tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenoxyacetyl chloride. This intermediate product is then reacted with hydrazine hydrate to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. This compound has also been studied for its potential use as an insecticide, due to its ability to inhibit insect chitin synthesis. Additionally, this compound has been studied for its potential use as a herbicide, due to its ability to inhibit plant growth.
Eigenschaften
Molekularformel |
C14H20N2O4 |
---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
methyl N-[[2-(4-tert-butylphenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)10-5-7-11(8-6-10)20-9-12(17)15-16-13(18)19-4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
RRCVAXYHYYDMJP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.